![molecular formula C12H18O7 B1272936 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS No. 72653-14-6](/img/structure/B1272936.png)
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
Overview
Description
“4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid” is an organic compound with the molecular formula C12H18O7 . It is also known as EtOAc–AHA and Carbobenzoxy-L-aspartic acid 4-acetate.
Synthesis Analysis
The synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is typically performed by the reaction between acetyl-coenzyme A and oxaloacetate, catalyzed by citrate synthase. Citrate synthase converts the two substrates into citrate, which subsequently undergoes cleavage and dehydration processes to form the final product.Molecular Structure Analysis
The molecular structure of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is represented by the formula C12H18O7 . The average mass is 274.267 Da and the monoisotopic mass is 274.105255 Da .Scientific Research Applications
Organic Synthesis
This compound is commonly used as an important intermediate in organic synthesis processes . It can participate in various reactions due to its functional groups.
Esterification
Decarboxylation
Aldol Condensation
Biomarker Profiling
In medical research, it has been identified as a biomarker for predicting disease risk, particularly in studies related to type 2 diabetes mellitus (T-T2DM) .
Life Sciences Research
It finds applications in life sciences research, serving as a reagent for various experimental protocols .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . These factors may include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.
properties
IUPAC Name |
4-acetyl-4-ethoxycarbonylheptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSHUPASUUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379786 | |
Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid | |
CAS RN |
72653-14-6 | |
Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.